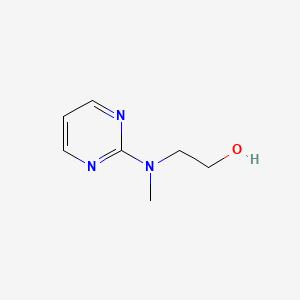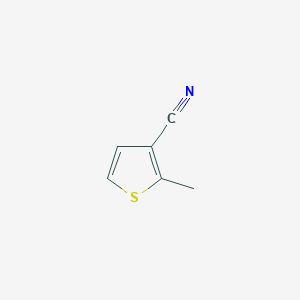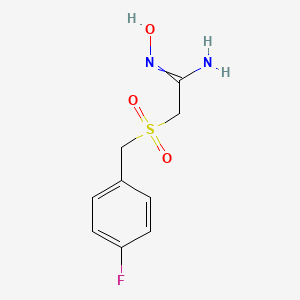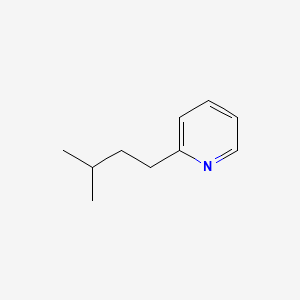
2-(Methyl(pyrimidin-2-yl)amino)ethanol
Übersicht
Beschreibung
2-(Methyl(pyrimidin-2-yl)amino)ethanol is a chemical compound with a unique structure that includes an ethanol backbone and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyrimidin-2-yl)amino)ethanol typically involves the reaction of ethanol with 2-methyl-2-pyrimidinylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl(pyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methyl(pyrimidin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other ethanol derivatives and pyrimidine-based molecules. Examples include:
- Ethanol, 2-(ethyl-2-pyrimidinylamino)-
- Ethanol, 2-(propyl-2-pyrimidinylamino)-
Uniqueness
2-(Methyl(pyrimidin-2-yl)amino)ethanol is unique due to its specific structure, which combines the properties of ethanol and pyrimidine. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications .
Eigenschaften
CAS-Nummer |
122320-79-0 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-[methyl(pyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O/c1-10(5-6-11)7-8-3-2-4-9-7/h2-4,11H,5-6H2,1H3 |
InChI-Schlüssel |
UUTYBKYADBUNKX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=NC=CC=N1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8783688.png)






